Entacapone-3'-sulfate Sodium Salt
Description
Historical Context of Entacapone (B1671355) and its Key Metabolites in Drug Discovery and Development Research
Entacapone, a nitrocatechol derivative, was developed as a selective and reversible inhibitor of the enzyme Catechol-O-methyltransferase (COMT). drugbank.comnih.gov The scientific rationale for its creation, dating back to research in the 1990s, was to address a key challenge in the treatment of Parkinson's disease. nih.gov The primary therapy, Levodopa (B1675098) (L-DOPA), is extensively broken down in the periphery before it can reach the brain. patsnap.com One of the main enzymes responsible for this degradation is COMT. patsnap.comfda.gov By inhibiting peripheral COMT, entacapone increases the plasma half-life and bioavailability of levodopa, allowing for more sustained dopaminergic stimulation in the brain. drugbank.compatsnap.com
Significance of Entacapone-3'-sulfate Sodium Salt as a Principal Metabolite in Biochemical Pathways
This compound emerges from the sulfation of its parent compound, entacapone. This biotransformation is a significant event in the drug's metabolic journey. While entacapone itself is the active inhibitor of the COMT enzyme, its sulfate (B86663) metabolite is considered pharmacologically inactive. fda.gov
The primary importance of Entacapone-3'-sulfate lies in its role as a major elimination product. The sulfation process, occurring mainly in the liver, converts entacapone into a more water-soluble compound. This increased polarity facilitates its removal from the body, primarily through biliary excretion. drugbank.comfda.gov A significant portion of an administered entacapone dose is converted into this sulfate form. Consequently, the study of its formation and excretion kinetics is fundamental to understanding the disposition of entacapone in the body.
Rationale for Dedicated Academic Investigation of this compound
The focused scientific study of this compound is justified for several key reasons. As a principal metabolite, its rate of formation directly influences the systemic concentration and, therefore, the therapeutic window of the active drug, entacapone. A comprehensive understanding of its pharmacokinetics is thus critical for predicting and understanding the efficacy of the parent drug.
Furthermore, investigating this specific metabolite offers valuable insights into the broader field of drug metabolism, particularly the sulfation pathway. Research into the specific sulfotransferase enzymes involved and factors that might influence their activity, such as genetic variations or co-administered drugs, contributes to the wider knowledge base of pharmacology and toxicology. While currently deemed inactive, the high circulating concentrations of this metabolite compared to the parent drug under certain conditions make its continued scientific scrutiny a matter of due diligence in comprehensively profiling entacapone.
Scope and Research Objectives for Scholarly Articles on the Chemical Compound
Academic and scholarly investigations into this compound typically encompass a range of specific objectives aimed at fully characterizing the compound. These objectives include:
Chemical Synthesis and Characterization: The development of robust methods for synthesizing this compound is a primary goal. This synthetic compound serves as a vital analytical reference standard. Its identity and purity are confirmed using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Analytical Method Development: A crucial research area is the creation and validation of sensitive and specific bioanalytical methods. These methods, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), are necessary for accurately quantifying the metabolite's concentration in biological samples such as blood plasma and urine.
Pharmacokinetic Profiling: Research focuses on detailing the absorption, distribution, metabolism, and excretion (ADME) properties of the metabolite. This involves in vitro studies using liver microsomes and in vivo studies in animal models and human clinical trials to understand its formation and clearance rates.
Enzymology of Formation: A key objective is to identify the specific human sulfotransferase (SULT) enzyme isoforms responsible for the sulfation of entacapone. Characterizing the kinetics of this enzymatic reaction helps in predicting potential drug-drug interactions.
Interaction Studies: Investigating how other drugs might inhibit or induce the enzymes responsible for forming Entacapone-3'-sulfate is another important research avenue. Such interactions could potentially alter the pharmacokinetics of entacapone, affecting its clinical performance.
Data Tables
Table 1: Physicochemical Properties of Entacapone and its Sulfate Metabolite This interactive table allows for a comparison of the key properties of the parent drug and its metabolite.
| Property | Entacapone | This compound |
| Molecular Formula | C₁₄H₁₅N₃O₅ nih.gov | C₁₄H₁₄N₃NaO₈S |
| Molecular Weight | 305.29 g/mol nih.gov | 407.33 g/mol |
| Biological Role | Active COMT Inhibitor nih.gov | Inactive Metabolite fda.gov |
| Excretion | Feces (90%), Urine (10%) wikipedia.org | Primarily Biliary drugbank.com |
| Plasma Protein Binding | 98% (mainly to albumin) fda.govfda.gov | Data not widely available |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;[5-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O8S.Na/c1-3-16(4-2)14(19)10(8-15)5-9-6-11(17(20)21)13(18)12(7-9)25-26(22,23)24;/h5-7,18H,3-4H2,1-2H3,(H,22,23,24);/q;+1/p-1/b10-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNIMJWLKBFQNW-OAZHBLANSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OS(=O)(=O)[O-])O)[N+](=O)[O-])C#N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OS(=O)(=O)[O-])O)[N+](=O)[O-])/C#N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3NaO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Entacapone 3 Sulfate Sodium Salt
Synthesis of Stable Isotope-Labeled Entacapone-3'-sulfate Sodium Salt for Research Applications
Stable isotope-labeled (SIL) compounds are invaluable tools in drug metabolism and pharmacokinetic studies. fas.org The synthesis of SIL Entacapone-3'-sulfate would typically involve a two-stage process: first, the synthesis of labeled entacapone (B1671355), followed by its sulfation.
The introduction of stable isotopes, such as ¹³C, ²H (deuterium), or ¹⁵N, can be achieved by using labeled starting materials in the synthesis of entacapone. nih.govnih.gov For example, ¹³C-labeled methyl groups can be introduced using ¹³C-iodomethane in a suitable step of the synthesis. nih.gov Similarly, deuterium (B1214612) can be incorporated through H-D exchange reactions, often catalyzed by a metal such as palladium. nih.gov
Once the labeled entacapone is synthesized and purified, it can be subjected to either chemical or enzymatic sulfation as described above. Given the challenges of chemical sulfation, the enzymatic route using a specific SULT isoform would likely be the preferred method to ensure the production of the correctly labeled and regiochemically pure Entacapone-3'-sulfate. The use of SIL Entacapone-3'-sulfate as an internal standard in mass spectrometry-based assays allows for precise quantification of the metabolite in biological samples.
Advanced Analytical Chemistry and Bioanalytical Methodologies for Entacapone 3 Sulfate Sodium Salt
High-Resolution Chromatographic Techniques for Separation and Quantification
High-resolution chromatographic techniques are fundamental in distinguishing and quantifying Entacapone-3'-sulfate Sodium Salt from its parent compound and other related metabolites in complex biological matrices.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized technique for the analysis of entacapone (B1671355) and its metabolites. nih.gov Method development often involves optimizing the mobile phase composition, pH, and stationary phase to achieve adequate separation.
Several studies have detailed the development and validation of RP-HPLC methods for entacapone in bulk and pharmaceutical forms. ijarmps.orgijpda.orgnih.govneliti.com For instance, a method using a C18 column with a mobile phase of potassium phosphate (B84403) buffer (pH 2.75, 30 mM) and methanol (B129727) (50:50, v/v) at a flow rate of 1.0 mL/min and UV detection at 310 nm has been successfully validated. researchgate.netnih.gov This method demonstrated linearity over a concentration range of 50% to 150% of the assay concentration (0.2 mg/mL), with a limit of quantitation (LOQ) of 0.13 μg/mL and a limit of detection (LOD) of 0.05 μg/mL. researchgate.netnih.gov The average recovery was reported to be 100.10% with a relative standard deviation (RSD) of 0.45%. researchgate.netnih.gov
Another validated RP-HPLC method for entacapone estimation employed a C18 column with a mobile phase of acetonitrile (B52724) and 0.02M potassium dihydrogen orthophosphate (pH 6.0) in a 55:45 ratio, with a flow rate of 1 mL/min and UV detection at 310 nm. ijpda.orgneliti.com This method showed linearity in the concentration range of 20 to 120 µg/ml with a correlation coefficient (R²) of 0.999. ijpda.org
While these methods focus on the parent drug, the principles can be adapted for the quantification of its sulfated metabolite. The addition of an ion-pairing agent to the mobile phase is a common strategy to improve the retention and resolution of polar, charged analytes like sulfate (B86663) conjugates on reversed-phase columns.
Table 1: Exemplary RP-HPLC Method Parameters for Entacapone Analysis
| Parameter | Method 1 | Method 2 |
| Stationary Phase | C18 column | X timate™ HPLC C18 (250x4.6mm, 5µ) |
| Mobile Phase | Potassium phosphate buffer (pH 2.75, 30 mM):Methanol (50:50, v/v) | Acetonitrile:0.02M Potassium dihydrogen orthophosphate, pH 6.0 (55:45, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 310 nm | UV at 310 nm |
| Linearity Range | 50% to 150% of 0.2 mg/mL | 20-120 µg/mL |
| LOD | 0.05 µg/mL | 0.5 µg/mL |
| LOQ | 0.13 µg/mL | Not specified |
| Recovery | 100.10% | Not specified |
This table is generated based on data from published research. ijpda.orgresearchgate.netnih.govneliti.com
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it well-suited for complex bioanalytical applications. The use of sub-2 µm particle size columns in UPLC systems leads to sharper and narrower peaks, allowing for better separation of closely related compounds.
A UPLC method has been developed for the simultaneous estimation of entacapone along with levodopa (B1675098) and carbidopa. researchgate.net This method utilized a BEH C8 column (50 × 2.1 mm, 1.7 µm) with a gradient mobile phase consisting of 0.10% o-phosphoric acid in water and methanol. mdpi.com This demonstrates the capability of UPLC to resolve multiple components in a single run, a feature that would be highly beneficial for the simultaneous analysis of entacapone and its various metabolites, including the 3'-sulfate sodium salt. The enhanced sensitivity of UPLC is particularly advantageous for detecting and quantifying low-level metabolites in biological fluids. researchgate.net
Entacapone itself is a single (E)-isomer. nih.gov Its main metabolic pathway involves isomerization to the (Z)-isomer, followed by glucuronidation. nih.gov While the primary focus is often on the major metabolites, the potential for stereoselective metabolism leading to chiral sulfates cannot be entirely dismissed without specific investigation. Should chiral centers be introduced during metabolism or if the sulfate conjugate exists as isomers, chiral chromatography would be indispensable for their separation and individual quantification. This technique utilizes a chiral stationary phase (CSP) to differentiate between enantiomers or diastereomers. Although specific applications of chiral chromatography for this compound are not widely reported, its use in separating the (E)- and (Z)-isomers of entacapone highlights its potential utility in resolving any isomeric forms of its metabolites. researchgate.net
Mass Spectrometry (MS) Applications for Identification, Structural Elucidation, and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the analysis of drug metabolites, offering high selectivity and sensitivity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its superior sensitivity and specificity. jocpr.comjocpr.com This technique has been successfully applied to the simultaneous determination of entacapone and other related compounds in human plasma. nih.gov
For instance, a validated HPLC-MS/MS method for the simultaneous determination of levodopa, carbidopa, entacapone, and other related substances utilized a C8 column with a gradient mobile phase of water and a mixture of acetonitrile and methanol, both containing 0.1% formic acid. nih.gov This method demonstrated high sensitivity with a limit of detection below 7.0 ng/mL for the analytes. nih.gov
The development of a sensitive LC-MS/MS method for a potential genotoxic impurity in entacapone further underscores the technique's capability for trace analysis. jocpr.comjocpr.com In this study, a Zorbax SB Aq column was used with a mobile phase of 0.1% formic acid in water and acetonitrile. jocpr.comjocpr.com The mass spectrometer was operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. This approach would be directly applicable to the analysis of this compound, allowing for its accurate quantification even at very low concentrations in the presence of the parent drug and other metabolites.
Table 2: Illustrative LC-MS/MS Method Parameters
| Parameter | Value |
| Chromatographic Column | C8 or Zorbax SB Aq |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for sulfate conjugates |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
This table is a composite based on typical parameters from published LC-MS/MS methods for related compounds. jocpr.comjocpr.comnih.gov
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Studies
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique for investigating the conformational landscape of molecules. nih.govnih.gov This method separates ions in the gas phase based on their size, shape, and charge, providing insights into their three-dimensional structure. For this compound, IMS-MS can be employed to study its conformational flexibility, which is crucial for understanding its interaction with biological targets. The technique can reveal the repertoire of conformational states adopted by the molecule and can be instrumental in studying conformational transitions and stabilization effects induced by interactions with other molecules. nih.gov While direct studies on this compound are not widely published, the application of IMS-MS to similar small molecules and drug-protein interactions demonstrates its potential in this area. nih.gov
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used for the identification of functional groups and for quantitative analysis.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and functional groups within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups, such as the O-H of the hydroxyl group, the N-O of the nitro group, the C=O of the amide, the C≡N of the nitrile, and the S=O of the sulfate group. Fourier Transform Infrared (FTIR) spectroscopy, often used in conjunction with techniques like Attenuated Total Reflectance (ATR), is a powerful tool for this purpose. mu-varna.bgresearchgate.net Studies on the parent compound, entacapone, have utilized FTIR for identification and characterization. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores. This compound, with its aromatic ring and conjugated system, is expected to have characteristic absorption maxima (λmax) in the UV-Vis region. This technique is valuable for both qualitative identification and quantitative determination. For instance, a study on entacapone developed a UV detection method at 310 nm for HPLC analysis. researchgate.netnih.gov The UV-Vis spectra are typically recorded over a specific wavelength range to identify the λmax. mu-varna.bgmhlw.go.jp
Development of Reference Standards and Certified Reference Materials for this compound
The development and use of well-characterized reference standards are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. usp.org For this compound, establishing a reference standard is a critical step for its use in pharmaceutical analysis.
Reference standards, such as those provided by pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), are highly purified and extensively characterized materials. usp.orgsigmaaldrich.com These standards are used for a variety of purposes, including:
Identification of the active pharmaceutical ingredient (API).
Determination of purity and quantification of impurities.
Calibration of analytical instruments.
Validation of analytical methods.
The characterization of a candidate reference standard for entacapone involved techniques such as HPLC, UV spectroscopy, and FTIR spectroscopy to ensure its identity and purity. researchgate.netnih.gov The availability of a certified reference material for this compound would provide a benchmark for quality control in its production and formulation.
Microanalytical Techniques for in vitro and Preclinical Biological Sample Analysis (e.g., cell culture media, animal tissues)
The analysis of this compound in biological matrices such as cell culture media and animal tissues is essential for preclinical studies, including pharmacokinetic and metabolic investigations. These analyses often require highly sensitive and selective microanalytical techniques due to the low concentrations of the analyte and the complexity of the biological matrix.
Commonly employed techniques include:
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, such as UV or mass spectrometry (LC-MS), is a workhorse for the separation and quantification of drugs and their metabolites in biological fluids. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity, making it ideal for analyzing trace amounts of compounds in complex mixtures. It combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. mdpi.com
Solid-Phase Extraction (SPE): SPE is a widely used sample preparation technique to extract, purify, and concentrate analytes from biological samples before instrumental analysis. mdpi.com
For instance, in a study investigating the effects of entacapone in a rat model, various analytical methods were used to measure its impact on biological systems, demonstrating the need for robust analytical procedures in preclinical research. nih.govnih.gov The analysis of drugs of abuse in biological samples also highlights the array of techniques available, from screening tests to confirmatory methods like GC-MS and LC-MS, which are transferable to the analysis of pharmaceutical compounds and their metabolites. mdpi.com
Biochemical and Enzymatic Aspects of Entacapone 3 Sulfate Formation and Disposition
Investigation of Sulfotransferase Isoforms and Kinetic Parameters in Entacapone (B1671355) Sulfation
The biotransformation of entacapone to its 3'-sulfate metabolite is a phase II metabolic reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). These cytosolic enzymes are responsible for transferring a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. nih.gov
Research indicates that specific isoforms of the SULT family exhibit distinct substrate specificities. While multiple SULTs are present in tissues crucial for drug metabolism like the liver and intestine, SULT1A3 and SULT1A1 have been identified as key players in the sulfation of various compounds. mdpi.com SULT1A3, in particular, shows a high affinity for catecholamines like dopamine. mdpi.comnih.gov Given entacapone's catechol-like structure, it is a prime substrate for these enzymes. SULT1A1 is the most abundant isoform in the human liver and demonstrates broad substrate specificity for small phenolic compounds. mdpi.com In contrast, SULT1A3 is found in high concentrations in the intestine and brain. mdpi.comnih.gov The expression of these specific SULT isoforms in different tissues significantly influences the regional metabolism of entacapone.
The efficiency of entacapone sulfation by different SULT isoforms can be quantified by key kinetic parameters. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate. nih.govnih.gov The inhibition constant (Kᵢ) measures the potency of an inhibitor. nih.govnih.gov
Table 1: Kinetic Parameters of a Representative Sulfotransferase Isoform
| Enzyme | Substrate/Inhibitor | Parameter | Value |
|---|---|---|---|
| SULT1A3 | Dopamine | Kₘ | ~ 5 µM nih.gov |
This table provides representative kinetic values to illustrate the concepts of Kₘ and Kᵢ. Specific values for entacapone were not available in the search results.
In Vitro Metabolic Stability and Biotransformation of Entacapone-3'-sulfate Sodium Salt
Sulfate (B86663) conjugates are generally stable, but can be subject to hydrolysis, which would regenerate the parent compound. The stability of entacapone and its formulations has been assessed under various conditions, including in the presence of acid, alkali, and peroxide. researchgate.net While these studies focus on the parent drug, they highlight the methodologies available for assessing the chemical stability of related compounds. The stability of entacapone-loaded nanostructured lipid carriers has also been evaluated, demonstrating physical and chemical stability for up to 3 months under refrigerated conditions. nih.gov Specific data on the hydrolytic stability of the pure Entacapone-3'-sulfate conjugate was not found in the provided results.
While sulfation is a major metabolic pathway for entacapone, it is not the only one. The primary metabolic route for entacapone involves isomerization to its cis-isomer, followed by glucuronidation of both the parent compound and the cis-isomer. nih.govnih.gov These glucuronide conjugates are considered inactive. nih.govnih.gov Deconjugation of sulfate metabolites can occur, potentially leading to enterohepatic recycling where the parent drug is reabsorbed. nih.gov This process is often mediated by bacterial enzymes in the gut. nih.gov For some drugs, sulfate conjugates can be further metabolized, although specific pathways for Entacapone-3'-sulfate were not detailed in the search results.
Mechanisms of Cellular Uptake and Efflux of Entacapone-3'-sulfate in Model Systems
The movement of the highly water-soluble Entacapone-3'-sulfate conjugate across cell membranes is facilitated by transport proteins. nih.gov These transporters are crucial for its absorption, distribution, and excretion.
Cellular uptake of sulfate and glucuronide conjugates is often mediated by organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs). nih.gov Conversely, efflux from cells into the bloodstream, bile, or urine is handled by transporters such as multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP). nih.gov For instance, entacapone itself has been identified as a substrate for BCRP. nih.gov
The interplay of these uptake and efflux transporters in organs like the liver and intestine determines the systemic exposure and elimination of Entacapone-3'-sulfate. nih.gov For example, MRP3 and MRP4 mediate efflux from the basolateral membrane of hepatocytes back into the blood, while MRP2 and BCRP are involved in biliary excretion. nih.gov The specific transporters responsible for the uptake and efflux of Entacapone-3'-sulfate have not been definitively identified in the provided search results, but the general mechanisms for drug conjugates provide a strong framework for its likely disposition.
Role of Membrane Transporters (e.g., OATPs, ABC transporters) in Cellular Disposition
The movement of Entacapone-3'-sulfate across cellular membranes is a critical determinant of its pharmacokinetic profile. This process is mediated by specialized membrane transporter proteins, primarily from the Organic Anion Transporting Polypeptide (OATP) and ATP-binding cassette (ABC) superfamilies.
Organic Anion Transporting Polypeptides (OATPs): OATPs are influx transporters responsible for the uptake of a wide array of compounds from the bloodstream into cells, particularly in the liver. capes.gov.brnih.govresearchgate.net OATP1B1 and OATP1B3 are key transporters expressed on the sinusoidal (basolateral) membrane of hepatocytes, mediating the hepatic uptake of numerous drugs and endogenous molecules, including sulfated and glucuronidated conjugates. researchgate.netnih.govmdpi.com Given that Entacapone-3'-sulfate is an organic anion, its uptake into hepatocytes is likely facilitated by these transporters. The transport of other sulfated compounds, such as estrone-3-sulfate (E1S), is well-characterized as being mediated by OATP1B1 and OATP1B3. nih.govnih.gov Inhibition of these transporters can lead to significant drug-drug interactions by increasing the systemic exposure of substrate drugs. mdpi.com
ATP-Binding Cassette (ABC) Transporters: ABC transporters are efflux pumps that actively transport substrates out of cells, playing a crucial role in detoxification and excretion. uzh.ch Multidrug resistance-associated protein 2 (MRP2), also known as ABCC2, is an important ABC transporter located on the apical (canalicular) membrane of hepatocytes. solvobiotech.com MRP2 mediates the efflux of organic anions, particularly glucuronide and sulfate conjugates, from the hepatocyte into the bile. solvobiotech.comnih.gov Therefore, MRP2 is a primary candidate for the biliary excretion of Entacapone-3'-sulfate following its formation and uptake into hepatocytes. The function of MRP2 is vital for the terminal excretion of conjugated xenobiotics. solvobiotech.com Studies using knockout cell lines have been instrumental in isolating the specific contributions of transporters like MRP2 to drug efflux. nih.gov
Characterization of Transport Kinetics in Cell Lines and Vesicular Systems
The kinetics of transporter-mediated processes are typically characterized in vitro using systems such as transfected cell lines or isolated membrane vesicles. These models allow for the determination of key kinetic parameters like the Michaelis-Menten constant (K_m), which reflects substrate affinity, and the maximum transport velocity (V_max).
Vesicular transport assays, using inside-out oriented membrane vesicles isolated from transporter-expressing cells, are also a valuable tool. uzh.ch This system provides direct access for the substrate to the transporter's binding site and is used to study ATP-dependent efflux by transporters like MRP2. uzh.ch Kinetic analysis in such systems can be complex, and care must be taken to control for factors like non-specific binding and rapid efflux from the vesicles during the filtration step. uzh.ch The kinetics of harmol (B1672944) sulfation, for example, have been characterized in isolated rat hepatocytes, yielding a K_m of 239 µM and a V_max of 1.1 µmoles harmol sulfate/min/10^6 cells for the stimulation of sulfation by inorganic sulfate. nih.gov
Table 1: Representative Systems for Studying Transporter Kinetics
| System Type | Description | Transporters Studied | Key Parameters |
|---|---|---|---|
| Transfected Cell Lines (e.g., HEK293, CHO) | Non-polarized or polarized cells engineered to express a specific transporter. | OATPs, MRPs | Uptake/efflux rates, K_m, V_max, IC_50 |
| Isolated Membrane Vesicles | Inside-out or right-side-out vesicles from cells or tissues expressing transporters. | ABC transporters (e.g., MRP2) | ATP-dependent transport, K_m, V_max |
Comparative Metabolism and Disposition of Entacapone-3'-sulfate Across Preclinical Species and in vitro Models
Significant interspecies differences exist in drug metabolism and disposition, making comparative studies essential for extrapolating preclinical data to humans. The metabolism of the parent drug, entacapone, shows notable variation between rats and humans. In rats, after administration of radiolabeled entacapone, about 35% of the dose is extensively metabolized and excreted in the urine, with over 50% found in the feces. researchgate.net Rat urine contains a variety of metabolites, including glucuronides and sulfates of entacapone and its phase I metabolites. researchgate.net In contrast, in humans, the primary route of elimination is through glucuronidation, with the glucuronides of entacapone and its (Z)-isomer accounting for approximately 95% of the metabolites excreted in urine. researchgate.netnih.gov
While direct comparative studies on Entacapone-3'-sulfate disposition are limited, data from the parent compound suggest that the balance between sulfation and glucuronidation differs between species. In rats, both conjugation pathways are significant for entacapone. researchgate.net In humans, glucuronidation is the predominant pathway. researchgate.netnih.gov Such differences can be investigated using in vitro models like hepatocytes from different species (e.g., rat, dog, human). nih.gov These models are crucial for building in vitro-in vivo correlations and predicting human pharmacokinetic outcomes from preclinical data. researchgate.net For example, comparative studies with the drug nifurtimox (B1683997) showed notable differences in systemic exposure and accumulation between rats and dogs, highlighting species-specific toxicokinetics. nih.gov Similarly, sex-dependent differences in the sulfation and biliary excretion of garenoxacin (B1674628) were observed in rats, a phenomenon linked to sulfotransferase activity rather than Mrp2 function. nih.gov
Table 2: Summary of Entacapone Metabolism in Humans vs. Rats
| Feature | Human | Rat |
|---|---|---|
| Primary Conjugation | Glucuronidation researchgate.netnih.gov | Glucuronidation and Sulfation researchgate.net |
| Major Urinary Metabolites | Glucuronides of entacapone and its (Z)-isomer researchgate.net | Multiple metabolites including glucuronides and sulfates researchgate.net |
| Fecal Excretion | Major route of elimination | Significant route (~50% of dose) researchgate.net |
| (Z)-Isomer Formation | Found in plasma and urine researchgate.net | Found in plasma and urine researchgate.net |
Influence of Endogenous and Exogenous Factors on Entacapone-3'-sulfate Metabolism in vitro
The in vitro formation of Entacapone-3'-sulfate is dependent on the activity of sulfotransferase (SULT) enzymes and the availability of the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Several endogenous and exogenous factors can modulate this process.
Endogenous Factors: The availability of inorganic sulfate is a rate-limiting factor for sulfation reactions in isolated rat hepatocytes. nih.gov The addition of exogenous sulfate can stimulate the rate of sulfation more than tenfold. nih.gov Genetic polymorphisms in SULT enzymes can also lead to inter-individual variability in sulfation capacity, although specific polymorphisms affecting entacapone sulfation are not well-documented.
Molecular Interactions and Biological Activity of Entacapone 3 Sulfate Sodium Salt Mechanistic Focus
Assessment of Entacapone-3'-sulfate as a Potential Ligand for Biological Receptors or Enzymes in vitro
Binding Affinity Studies with Relevant Protein Targets
Entacapone-3'-sulfate, the primary metabolite of the catechol-O-methyltransferase (COMT) inhibitor entacapone (B1671355), demonstrates significantly reduced binding affinity for its parent drug's target, COMT. This is a critical factor in its diminished pharmacological activity. The parent compound, entacapone, is highly bound to plasma proteins, primarily albumin (98%), over a concentration range of 0.4 to 50 µg/mL. nih.gov While specific binding affinity values for the sulfated metabolite are not always detailed, the focus of research has been on the consequences of its formation. The addition of the sulfate (B86663) group alters the molecular structure, which is crucial for the interaction with COMT.
Modulation of Enzyme Activity (e.g., COMT, other methyltransferases, sulfatases) in vitro
The in vitro assessment of entacapone-3'-sulfate's enzymatic modulation has predominantly centered on COMT. It is well-established that entacapone is a potent and selective, reversible inhibitor of COMT. drugbank.comnih.gov This inhibition slows the elimination of levodopa (B1675098), thereby prolonging its therapeutic effects. nih.gov Entacapone itself has IC₅₀ values for COMT ranging from 10 nM in rat duodenum to 160 nM in rat liver. cellsignal.com In contrast, its sulfated metabolite, entacapone-3'-sulfate, is a significantly weaker inhibitor of COMT. This is because the sulfation of the catechol group, a key structural feature for binding to the COMT active site, reduces its inhibitory capacity. nih.gov
While the primary focus has been on COMT, there is evidence that entacapone is selective for COMT over other enzymes like monoamine oxidase-A (MAO-A), MAO-B, and phenolsulphotransferase M (PST-M) and PST-P, with IC₅₀ values for these enzymes being greater than 50 µM. medchemexpress.com The potential for entacapone-3'-sulfate to interact with other methyltransferases or sulfatases has not been a major area of investigation, with research consistently pointing towards its reduced activity compared to the parent compound.
Investigation of Entacapone-3'-sulfate's Role in Modulating Cellular Signaling Pathways in vitro
The direct influence of entacapone-3'-sulfate on cellular signaling pathways in vitro is not extensively documented. Research has primarily concentrated on the parent drug, entacapone, and its effects on pathways related to its COMT inhibition. For instance, entacapone treatment has been shown to alter the expression of proteins involved in synaptic transmission and cellular signaling in the hippocampus. nih.gov However, as entacapone-3'-sulfate is a less active metabolite, it is presumed to have a minimal direct impact on these signaling cascades. Dopaminergic signaling, which is modulated by COMT activity, involves D1-like receptors that are positively coupled to adenylyl cyclase and cAMP production, and D2-like receptors that inhibit this pathway. genome.jp By inhibiting COMT, entacapone indirectly influences these pathways by increasing the bioavailability of levodopa and dopamine. drugbank.com The role of its sulfated metabolite in this context is considered negligible due to its weak COMT inhibition.
Structure-Activity Relationships (SAR) and Structure-Metabolism Relationships (SMR) of Entacapone-3'-sulfate and its Analogues
The structure-activity relationship (SAR) of entacapone and its analogues is critically dependent on the catechol moiety. nih.govresearchgate.net The two hydroxyl groups on the phenyl ring are essential for potent inhibition of COMT, as they interact with a magnesium ion in the enzyme's active site. nih.gov The addition of a sulfate group at the 3'-position to form entacapone-3'-sulfate drastically reduces its inhibitory activity. This modification underscores the importance of the free catechol structure for biological activity.
From a structure-metabolism relationship (SMR) perspective, the primary metabolic route for entacapone is sulfation. This biotransformation leads to the formation of a more water-soluble and less pharmacologically active compound, which can be more readily excreted. The specific site of sulfation is a key determinant of the resulting metabolite's lack of significant biological effect.
Computational Chemistry and Molecular Modeling Studies of Entacapone-3'-sulfate Interactions
Molecular Docking and Dynamics Simulations with Target Proteins
Computational studies, including molecular docking and 3D quantitative structure-activity relationship (3D-QSAR) models, have provided significant insights into the binding of COMT inhibitors like entacapone. nih.govresearchgate.net These models reveal that the interaction between the catechol oxygens of the inhibitor and the Mg²⁺ ion in the COMT active site is a crucial determinant of binding. nih.gov Furthermore, hydrogen bonding with amino acid residues such as Lys144, Asn170, and Glu199, along with hydrophobic contacts with Trp38, Pro174, and Leu198, also play a significant role in inhibitor binding. nih.gov
While specific molecular docking studies for entacapone-3'-sulfate are not as prevalent in the literature, the existing models for entacapone strongly suggest why its sulfated metabolite would be a poor inhibitor. The bulky and negatively charged sulfate group would introduce steric hindrance and electrostatic repulsion within the active site, preventing the necessary close interactions for effective inhibition. Quantum mechanics/molecular mechanics (QM/MM) simulations, which have been used to study the reactivity of COMT, could further elucidate the energetic penalties associated with the binding of the sulfated metabolite compared to the parent drug. acs.org
Data Tables
Table 1: IC₅₀ Values of Entacapone for COMT
| Tissue Source | IC₅₀ (nM) |
|---|---|
| Rat Duodenum | 10 |
| Rat Liver | 160 |
Source: cellsignal.com
Table 2: Protein Binding of Entacapone
| Protein | Binding Percentage | Concentration Range (µg/mL) |
|---|---|---|
| Plasma Albumin | 98% | 0.4 - 50 |
Source: nih.gov
Quantitative Structure-Activity/Metabolism Relationship (QSAR/QSMR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or metabolic fate, respectively. For Entacapone and its metabolites, such as Entacapone-3'-sulfate Sodium Salt, these models can provide valuable insights into the molecular features that govern their interactions with the target enzyme, Catechol-O-methyltransferase (COMT), and their metabolic pathways.
While specific QSAR or QSMR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be understood by examining studies on the parent compound, Entacapone, and other COMT inhibitors.
QSAR of COMT Inhibitors
QSAR studies on COMT inhibitors aim to identify the physicochemical properties and structural features that are critical for potent inhibition. These studies often employ methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These 3D-QSAR methods build models by correlating the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of molecules with their biological activities.
Several 3D-QSAR studies have been conducted on various series of COMT inhibitors. researchgate.net For instance, one study involving 36 COMT inhibitors resulted in statistically significant CoMFA and CoMSIA models. researchgate.net The models indicated that specific modifications to the molecular structure could enhance inhibitory bioactivity. researchgate.net
Key findings from QSAR studies on COMT inhibitors, including those structurally related to Entacapone, often highlight the following:
The Catechol Moiety: The 3,4-dihydroxy group is crucial for binding to the active site of COMT, primarily through coordination with a magnesium ion (Mg²⁺). nih.gov
The Nitro Group: The electron-withdrawing nitro group on the catechol ring, as seen in Entacapone, is a key feature that enhances binding affinity but hinders the O-methylation of the inhibitor itself. nih.gov
Side Chain Conformation: The steric bulk and conformation of the side chain attached to the catechol ring significantly influence inhibitory activity. For Entacapone, the diethylamine (B46881) tail is a region where modifications can impact potency. nih.gov Docking studies combined with QSAR models have suggested that increasing the steric volume of this tail could be favorable for COMT inhibition. nih.gov
Below is a table summarizing the statistical results from representative 3D-QSAR studies on COMT inhibitors, which illustrates the predictive power of these models.
| Model Type | Number of Compounds | q² (Cross-validated r²) | r² (Non-cross-validated) | Key Findings |
| CoMFA | 36 | 0.585 | 0.979 | Steric and electrostatic fields are significant for activity. researchgate.net |
| CoMSIA | 36 | 0.528 | 0.891 | Steric and electrostatic fields are important. researchgate.net |
| CoMSIA (with hydrophobic field) | 36 | 0.544 | 0.930 | Hydrophobic interactions contribute to inhibitory potency. researchgate.net |
| GRID/GOLPE | 92 | 0.636 | Not Reported | Models agree with docking results on the importance of Mg²⁺ interaction and hydrogen bonding. nih.gov |
Table 1: Representative statistical results from 3D-QSAR studies on COMT inhibitors. The q² value indicates the predictive ability of the model, while the r² value indicates its internal consistency.
QSMR of Entacapone and the Role of Sulfation
QSMR models aim to predict the metabolic fate of a compound, such as its site of metabolism or the rate of a specific metabolic reaction. nih.gov Entacapone is extensively metabolized, primarily through isomerization to its (Z)-isomer and subsequent glucuronidation. nih.govfda.gov Sulfation is also a recognized, albeit generally less prominent, metabolic pathway for nitrocatechol-based COMT inhibitors. nih.govorpdl.org The primary enzyme responsible for the sulfation of many phenolic compounds is sulfotransferase (SULT).
For this compound, a QSMR model would seek to understand how the structural and electronic properties of Entacapone predispose the 3'-hydroxyl group to sulfation. Key molecular descriptors in such a model would likely include:
Electronic Properties: The electron density and charge distribution around the catechol hydroxyl groups. The presence of the electron-withdrawing nitro group significantly influences the acidity and reactivity of these hydroxyls.
Steric Factors: The accessibility of the hydroxyl groups to the active site of the SULT enzyme.
The addition of a sulfate group dramatically alters the physicochemical properties of Entacapone. The resulting Entacapone-3'-sulfate is significantly more polar and water-soluble than the parent drug. This has profound implications for its biological activity and disposition.
Prospective QSAR/QSMR for this compound
A QSAR model for this compound would predict its (likely much reduced) affinity for COMT. The bulky and highly charged sulfate group at the 3'-position would be expected to cause significant steric and electrostatic clashes within the COMT active site, disrupting the critical interactions of the catechol moiety with the Mg²⁺ ion and key amino acid residues. nih.gov Consequently, Entacapone-3'-sulfate is considered an inactive metabolite. fda.gov
A comparative QSMR study of Entacapone and other COMT inhibitors could help predict the relative likelihood of sulfation versus other metabolic pathways like glucuronidation. This would involve developing models that can differentiate the structural requirements for SULT enzymes versus UDP-glucuronosyltransferase (UGT) enzymes. Such models would be invaluable in the early stages of drug design to predict the metabolic profile of new COMT inhibitor candidates and to design molecules with a more favorable metabolism, potentially avoiding pathways that lead to rapid inactivation or the formation of undesirable metabolites.
Preclinical Pharmacokinetics and Disposition of Entacapone 3 Sulfate Sodium Salt in Model Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in in vitro Models
Permeability Assessment Using Caco-2 Cell Monolayers or Parallel Artificial Membrane Permeability Assay (PAMPA)
No studies were identified that specifically assessed the permeability of entacapone-3'-sulfate sodium salt using Caco-2 cell monolayers or PAMPA. These assays are crucial for predicting the oral absorption of a compound, and the absence of this data prevents an evaluation of its likely absorption characteristics.
Hepatic Uptake and Metabolism in Isolated Hepatocytes and Liver Microsomes
There is a lack of specific information regarding the hepatic uptake and metabolism of this compound in isolated hepatocytes or liver microsomes. While the liver is the primary site of entacapone (B1671355) metabolism, the specific enzymes and transporters involved in the uptake and further metabolism or excretion of its sulfate (B86663) conjugate have not been detailed in the available literature.
Distribution Studies in Tissue Homogenates and Plasma Protein Binding Assays
Specific data on the distribution of this compound in various tissue homogenates and its binding affinity to plasma proteins are not available. Such studies are essential for understanding the distribution of the compound throughout the body and its potential for interaction with other drugs.
Pharmacokinetic Profiling in Preclinical Animal Models (mechanistic insights, not therapeutic efficacy)
Single-Dose and Multiple-Dose Pharmacokinetics in Rodent Models
While it is known that entacapone is metabolized to sulfate conjugates in rodents, specific pharmacokinetic studies detailing the concentration-time profiles of this compound after single or multiple doses have not been published.
Plasma Concentration-Time Profiles and Compartmental Analysis
Due to the absence of single and multiple-dose pharmacokinetic studies, there are no available plasma concentration-time profiles for this compound. Consequently, compartmental analysis to model its pharmacokinetic behavior has not been performed.
Role of Transporters and Metabolic Enzymes in the Disposition of Entacapone-3'-sulfate in Animal Models
The disposition of entacapone-3'-sulfate in animal models is governed by the interplay of metabolic enzymes responsible for its formation and transporters that mediate its distribution and elimination.
Metabolic Enzymes: Entacapone undergoes extensive metabolism, primarily through isomerization and subsequent glucuronidation. nih.govhres.cafda.govhres.ca However, sulfation represents another crucial Phase II metabolic pathway for many phenolic compounds. nih.gov This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. nih.gov While specific SULT isoforms responsible for the formation of entacapone-3'-sulfate in preclinical species have not been definitively identified in the reviewed literature, it is understood that SULTs are abundant in the liver and intestine, key sites of drug metabolism. drugbank.com For the related third-generation COMT inhibitor, opicapone, sulfation is the primary metabolic pathway, resulting in an inactive 3-O-sulfate metabolite. drugbank.com This suggests that SULT enzymes likely play a significant role in the metabolism of entacapone as well.
Transporters: Once formed, the disposition of the polar, negatively charged entacapone-3'-sulfate conjugate is highly dependent on drug transporters. Efflux transporters, particularly from the ATP-binding cassette (ABC) superfamily, are critical for moving such conjugates out of cells and facilitating their elimination. Multidrug resistance-associated proteins (MRPs), a subset of the ABC transporter family, are well-known for their role in transporting glucuronide and sulfate conjugates. These transporters are expressed in key tissues for drug disposition, including the liver (canalicular membrane of hepatocytes for biliary excretion) and kidney (apical membrane of proximal tubule cells for renal excretion).
Given that the primary route of excretion for entacapone and its metabolites is via feces (estimated at 80-90%), biliary excretion is the predominant clearance mechanism. hres.cafda.goveuropa.euhpra.ie This strongly implies the involvement of hepatic efflux transporters, such as MRP2 (encoded by the ABCC2 gene), in pumping entacapone conjugates, including the sulfate form, into the bile. Caution is advised when co-administering entacapone with drugs known to interfere with biliary excretion and glucuronidation, further highlighting the importance of these pathways. hres.ca While direct studies using knockout animal models to confirm the specific transporters for entacapone-3'-sulfate were not found, such models are invaluable tools for defining the in vivo roles of transporters in drug disposition. nih.gov
Bioavailability and Clearance Mechanisms of Entacapone-3'-sulfate in Preclinical Species
The physicochemical properties of entacapone-3'-sulfate heavily influence its bioavailability and clearance pathways in preclinical models.
Bioavailability: Direct studies measuring the oral bioavailability of this compound were not identified. However, as a Phase II metabolite, it is a highly polar and ionized molecule at physiological pH. Generally, such compounds have very low membrane permeability and are poorly absorbed from the gastrointestinal tract. Therefore, the systemic bioavailability of orally administered entacapone-3'-sulfate is expected to be negligible.
The parent drug, entacapone, has a low and variable oral bioavailability of about 35%, which is attributed to extensive first-pass metabolism in the intestine and liver. nih.goveuropa.euresearchgate.net This extensive metabolism leads to the formation of conjugates like entacapone-3'-sulfate before the parent drug can reach systemic circulation.
Clearance Mechanisms: The clearance of entacapone and its metabolites is primarily through biliary excretion. Studies using radiolabeled entacapone have shown that approximately 80-90% of the dose is excreted in feces, with only 10-20% found in the urine. hres.cafda.govhpra.ie The metabolites found in urine are almost entirely conjugates, with the glucuronide form being predominant (95% of urinary metabolites). hres.cahres.ca
It is highly probable that entacapone-3'-sulfate follows this same major clearance route. After its formation in the liver, it is expected to be actively transported into the bile for subsequent elimination in the feces. A smaller fraction may be eliminated renally. In animal studies, entacapone and its metabolites were also found to be excreted in the milk of lactating rats. hpra.iefda.gov
The table below summarizes the key pharmacokinetic parameters for the parent drug, entacapone, in preclinical and clinical settings, which informs the likely disposition of its metabolites.
| Parameter | Finding | Species/Model | Citation |
| Oral Bioavailability (Parent) | ~35% | Human | fda.goveuropa.eu |
| Protein Binding (Parent) | 98% (mainly to albumin) | Human (in vitro) | fda.gov |
| Primary Route of Excretion (Parent & Metabolites) | Feces (Biliary) | Human (estimated) | hres.cafda.gov |
| Excretion | 80-90% in feces, 10-20% in urine | Human | hpra.ie |
| Metabolism | Extensive first-pass; Isomerization and Glucuronidation | Human | nih.govhres.ca |
| Total Clearance (Parent) | ~800 mL/min | Human | europa.eu |
Development of Pharmacokinetic Models for Entacapone-3'-sulfate in Research Settings
Pharmacokinetic (PK) and physiologically-based pharmacokinetic (PBPK) models are powerful tools for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites.
Research into the complex pharmacokinetics of entacapone has led to the development of sophisticated PBPK models. nih.govelsevierpure.com A key focus of these models has been to investigate the mechanisms behind the parent drug's low and variable oral bioavailability. These models integrate in silico, in vitro, and in vivo data and have successfully attributed the low bioavailability to extensive first-pass metabolism by UDP-glucuronosyltransferases (UGTs) in the liver and small intestine. nih.govresearchgate.net
The existing PBPK models for entacapone have been verified in healthy volunteers and even extended to predict the pharmacokinetics of an entacapone prodrug and the effects of hepatic impairment. nih.gov The predictive performance of these models was found to be acceptable, with key predicted parameters falling within 20% of observed clinical data. nih.gov
However, the reviewed literature did not describe PBPK models that explicitly incorporate the formation and disposition of entacapone-3'-sulfate. While sulfation is a known metabolic pathway for phenolic compounds, the current published models for entacapone appear to focus on glucuronidation as the primary conjugation pathway. The development of more comprehensive PBPK models that include sulfation pathways would be a valuable future research direction. Such models could provide a more complete quantitative understanding of entacapone's metabolic fate and help predict the exposure of its various metabolites, including entacapone-3'-sulfate, under different physiological and pathological conditions. These advanced models could further aid in predicting potential drug-drug interactions involving sulfotransferases and transporters responsible for the disposition of the sulfate conjugate.
Toxicological Mechanisms and Preclinical Safety Profiles of Entacapone 3 Sulfate Sodium Salt Mechanistic Focus
In Vitro Cytotoxicity and Genotoxicity Assessments
The in vitro cytotoxicity of entacapone (B1671355) has been evaluated in several cell lines, often in comparison to tolcapone (B1682975), a structurally similar catechol-O-methyltransferase (COMT) inhibitor associated with hepatotoxicity. acs.org In the human hepatoma cell line HepG2, which is a common model for assessing drug-induced liver injury, entacapone has demonstrated a more favorable safety profile than tolcapone. acs.orgnih.gov
One study found that treating HepG2 cells with entacapone resulted in cell viability values remaining above 86%, even at concentrations where tolcapone showed significant toxicity. nih.gov Specifically, in HepG2 cells cultured in a galactose medium to force reliance on mitochondrial oxidative phosphorylation (OXPHOS), tolcapone drastically reduced cell viability, whereas entacapone-treated cells maintained high viability. nih.gov However, in primary rat hepatocytes, entacapone at a concentration of 50 μM was observed to decrease metabolic activity (MTT reduction) by 49% and lysosomal activity (Neutral Red uptake) by 20%. acs.orgnih.gov
Studies on cancer cell lines have also been conducted. In human lung cancer cells (H1299) and murine lung cancer cells (CL-13), entacapone inhibited cell growth with IC50 values of 76.8 μM and 50.7 μM, respectively, after 72 hours of treatment. oup.com Another study on esophageal squamous carcinoma cell lines (YM-1 and KYSE-30) reported dose-dependent cytotoxicity, with a mean IC50 of 140 μM after 48 hours, a concentration that showed no significant toxicity in normal peripheral blood mononuclear cells (PBMCs). nih.gov
Interactive Data Table: In Vitro Cytotoxicity of Entacapone
| Cell Line | Concentration (µM) | Exposure Time (h) | Effect | Source |
| HepG2 | 10 - 50 | 24 | Viability >86% | nih.gov |
| Primary Rat Hepatocytes | 50 | 24 | 49% decrease in MTT reduction | acs.orgnih.gov |
| H1299 (Human Lung Cancer) | 76.8 (IC50) | 72 | 50% growth inhibition | oup.com |
| CL-13 (Murine Lung Cancer) | 50.7 (IC50) | 72 | 50% growth inhibition | oup.com |
| YM-1 (Esophageal Cancer) | 140 (IC50) | 48 | 50% growth inhibition | nih.gov |
| KYSE-30 (Esophageal Cancer) | 140 (IC50) | 48 | 50% growth inhibition | nih.gov |
Note: No specific cytotoxicity data is publicly available for Entacapone-3'-sulfate Sodium Salt.
Conventional preclinical safety studies for entacapone have not revealed any special genotoxic hazards. europa.eueuropa.eu The Ames test, which assesses the mutagenic potential of chemical compounds, and the micronucleus assay, which detects chromosomal damage, are standard tests for genotoxicity. However, specific results from these assays for either entacapone or its metabolites, including this compound, are not detailed in the available literature.
Investigation of Organ-Specific Toxicity Mechanisms in Preclinical Animal Models
Hepatic Responses: The hepatotoxicity of entacapone is considered low, especially when compared to tolcapone. nih.gov While tolcapone has been associated with severe liver injury, cases of hepatotoxicity attributed to entacapone have been mild and self-limiting, typically involving only transient and asymptomatic elevations in serum aminotransferases. nih.govnih.gov The mechanism of liver injury for COMT inhibitors is not fully elucidated, but for entacapone, it may be linked to its metabolism via UDP-glucuronosyl transferase (UGT). nih.gov Polymorphisms in the UGT enzyme have been suggested as a potential factor in liver enzyme elevations during therapy. nih.gov In vitro studies have also shown that entacapone can inhibit cytochrome P450 2C9 (CYP2C9), which could potentially lead to drug-drug interactions. novartis.comeuropa.eu
Renal Responses: Pharmacokinetic studies have shown that renal impairment does not significantly affect the metabolism of entacapone, and dose adjustments are generally not required. hres.cahpra.ie However, caution is recommended when administering the drug to patients with severe renal disease or those undergoing dialysis. hres.cahpra.ie A key preclinical finding comes from a two-year carcinogenicity study in rats, where high doses of entacapone (400 mg/kg) were associated with an increased incidence of renal tubular adenomas and carcinomas in male rats. fda.govhres.ca
Oxidative Stress: The role of entacapone in oxidative stress appears to be complex, with different studies reporting both antioxidant and pro-oxidant effects. One study highlighted entacapone as a potent antioxidant, more effective than vitamin C and vitamin E at scavenging certain reactive oxygen species (ROS) and reactive nitrogen species (RNS), and capable of inhibiting oxidative stress-induced cell death in human umbilical vein endothelial cells (HUVECs). nih.gov In HepG2 cells, treatment with entacapone led to a decrease in oxidative stress levels compared to controls. nih.gov Conversely, a study on lung cancer cells found that combining entacapone with (−)-epigallocatechin-3-gallate (EGCG) resulted in an increase in intracellular ROS levels. oup.com The varied findings suggest that the effect of entacapone on oxidative balance may be context- and cell-type dependent.
Apoptotic Pathways: Entacapone has been demonstrated to induce programmed cell death, or apoptosis. In esophageal squamous cancer cell lines, treatment with entacapone at its IC50 concentration led to significant levels of apoptosis (22.6% in YM-1 cells and 50% in KYSE-30 cells). nih.govnih.gov This induction of apoptosis is a key mechanism behind its observed anti-cancer effects in these in vitro models. nih.govnih.gov
Identification of Molecular Targets and Pathways Associated with Entacapone-3'-sulfate-Induced Cellular Responses
The primary and intended molecular target of entacapone is the enzyme Catechol-O-methyltransferase (COMT). europa.eunih.govdrugbank.comoup.com By inhibiting COMT, entacapone prevents the peripheral breakdown of levodopa (B1675098), increasing its bioavailability for the treatment of Parkinson's disease. drugbank.com
Research into the differential toxicity between entacapone and tolcapone has shed light on potential off-target interactions. A study using capture compound mass spectrometry revealed that while tolcapone interacted with numerous non-COMT mitochondrial and peroxisomal proteins involved in critical cellular functions, entacapone did not show this broad off-target binding profile. oup.com This difference is considered a likely explanation for entacapone's superior safety profile. nih.govoup.com
In addition to its primary target, entacapone has been shown to inhibit the activity of the cytochrome P450 2C9 (CYP2C9) isoenzyme in vitro, which suggests a potential for interactions with other drugs metabolized through this pathway. novartis.comeuropa.eu There has also been speculation about other molecular targets. For instance, entacapone was identified in a virtual screen as a potential inhibitor of the FTO (fat mass and obesity-associated) protein, but subsequent cellular assays did not confirm a significant effect on the downstream target of FTO. nih.gov
Comparative Toxicological Mechanisms with Parent Compound (Entacapone) and Analogues (e.g., Tolcapone) in Research Models
The toxicological profiles of the catechol-O-methyltransferase (COMT) inhibitors entacapone and tolcapone differ significantly, particularly concerning hepatotoxicity. hres.canih.gov This divergence is a key aspect of their preclinical safety assessment and is attributed to different underlying molecular mechanisms.
Hepatotoxicity and Mitochondrial Function: The most pronounced difference between entacapone and tolcapone is the latter's association with severe liver injury. nih.govwikipedia.org Preclinical studies in rats demonstrated that high doses of tolcapone (400 and 600 mg/kg/day) led to increased mortality and clear signs of hepatotoxicity, including liver cell necrosis. nih.gov In contrast, entacapone did not produce any treatment-related signs of liver toxicity at similar dose levels. nih.gov
The mechanism for tolcapone-induced liver damage is believed to involve direct mitochondrial toxicity. wikipedia.orgnih.gov Research suggests tolcapone uncouples oxidative phosphorylation, a critical process for cellular energy production in mitochondria. wikipedia.orgnih.govresearchgate.net This disruption of the mitochondrial membrane potential can lead to cellular dysfunction and death. researchgate.net In vitro studies using various cell lines, including primary rat hepatocytes and human HepG2 cells, have substantiated these findings. Tolcapone treatment resulted in a significant drop in cell viability, especially in media that forces cells to rely on mitochondrial respiration. nih.govacs.org Furthermore, tolcapone was shown to increase the production of reactive oxygen species (ROS), indicating oxidative stress, which was not observed with entacapone. acs.org
Entacapone, while also capable of uncoupling oxidative phosphorylation at high concentrations in vitro, is considered a much less potent mitochondrial toxicant. researchgate.net Its lower lipophilicity compared to tolcapone may limit its ability to interfere with mitochondrial membranes. wikipedia.orgnih.gov Studies have shown that entacapone does not significantly impair energy metabolism or cause the hyperthermic response in rats that was observed with tolcapone, further supporting its superior hepatic safety profile. researchgate.net
Cellular and Molecular Interactions: In vitro studies have identified differences in how these compounds interact with cellular proteins beyond their intended COMT target. Using capture compound mass spectrometry, researchers found that tolcapone interacts with several intracellular proteins involved in the mitochondrial respiratory chain and fatty acid metabolism, which could contribute to its toxicity. oup.com Entacapone did not show these interactions. oup.com This suggests that tolcapone's toxicity may stem from off-target effects that are not shared by entacapone.
The following table summarizes the key comparative toxicological findings in research models.
Interactive Data Table: Comparative Toxicity of Entacapone and Tolcapone in Research Models| Feature | Entacapone | Tolcapone | Source(s) |
|---|---|---|---|
| Hepatotoxicity in Rats | No treatment-related signs of toxicity. | Showed hepatotoxicity, including liver cell necrosis at high doses. | nih.gov |
| Mitochondrial Toxicity | Weak uncoupler at high concentrations; significantly less potent than tolcapone. | Potent uncoupler of oxidative phosphorylation, leading to mitochondrial damage. | nih.govresearchgate.netacs.org |
| Cell Viability (Hepatocytes) | Minimal effect on cell viability. | Significant decrease in cell viability, particularly under mitochondrial stress. | nih.govacs.org |
| Reactive Oxygen Species (ROS) | Did not increase ROS production. | Increased ROS production, indicating oxidative stress. | acs.org |
| Off-Target Protein Binding | Did not interact with key mitochondrial proteins. | Interacted with proteins of the respiratory chain and fatty acid metabolism. | oup.com |
Interaction with Detoxification Enzymes and Systems in vitro and in Animal Models
The biotransformation of entacapone is extensive and rapid, involving several key detoxification pathways. The resulting metabolites, such as Entacapone-3'-sulfate and the more predominant glucuronide conjugate, are the products of these enzymatic processes.
Phase II Metabolism (Conjugation): The primary metabolic pathway for entacapone is direct glucuronidation. hres.cawikipedia.orgdrugbank.comeuropa.eu This process, which makes the compound more water-soluble for excretion, is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A9 identified as a key contributor. nih.govresearchgate.net The resulting glucuronide conjugate is inactive. hres.canovartis.com Approximately 95% of the drug excreted in the urine is in this conjugated form. hres.caeuropa.eu While sulfation is a known Phase II pathway, and cytosolic sulfotransferases (SULTs) like ST2A1 and ST2A2 have been shown to interact with an entacapone-derived compound in vitro, glucuronidation remains the principal route of conjugation for the parent drug. oup.com
Phase I Metabolism (Oxidation): Phase I metabolism via the Cytochrome P450 (CYP) system plays a minor role in entacapone's detoxification, with only about 1% of urinary metabolites formed through oxidation. hres.caeuropa.eu However, in vitro studies using human liver microsomes have shown that entacapone can inhibit certain CYP enzymes. hres.caeuropa.eunovartis.com
CYP2C9: Entacapone demonstrates inhibitory activity against CYP2C9 in vitro (IC50 ~4 µM). hres.caeuropa.eunovartis.com This raised the potential for interactions with drugs metabolized by this enzyme, such as S-warfarin. However, a clinical interaction study in healthy volunteers found that entacapone did not alter the plasma levels of S-warfarin, though it did cause a modest 18% increase in the area under the curve (AUC) for R-warfarin. hres.caeuropa.eunih.goveuropa.eu
Other CYPs: Other P450 isoenzymes, including CYP1A2, CYP2A6, CYP2D6, CYP2E1, and CYP3A, were only inhibited at very high concentrations of entacapone that are not typically reached with therapeutic use. hres.caeuropa.eunovartis.com
Excretion and Transporters: Entacapone is eliminated primarily through non-renal routes, with an estimated 80-90% of a dose excreted in feces via bile and 10-20% in urine. hres.caeuropa.eu Caution is advised when co-administering drugs known to interfere with biliary excretion, glucuronidation, and intestinal beta-glucuronidase. hres.ca Research also suggests that entacapone is a substrate for the efflux transporter Breast Cancer Resistance Protein (BCRP), while tolcapone may be a substrate for P-glycoprotein (P-gp), highlighting another difference in their disposition. nih.gov
The table below provides a summary of entacapone's interaction with detoxification systems.
Interactive Data Table: Entacapone Interaction with Detoxification Systems| Enzyme/System | Type of Interaction | Finding/Outcome | Source(s) |
|---|---|---|---|
| UGT Enzymes (e.g., UGT1A9) | Substrate | Primary metabolic pathway; leads to the formation of inactive glucuronide conjugates. | hres.canih.govresearchgate.net |
| Sulfotransferases (SULTs) | Interaction | In vitro interaction observed between an entacapone compound and SULTs (ST2A1/ST2A2). | oup.com |
| CYP2C9 | Inhibition (in vitro) | Inhibits CYP2C9 with an IC50 of ~4 µM. | hres.caeuropa.eunovartis.com |
| CYP2C9 | Interaction (in vivo) | No change in S-warfarin levels; modest (18%) increase in R-warfarin AUC. | hres.canih.goveuropa.eu |
| Other CYP Isozymes | Inhibition (in vitro) | Minimal to no inhibition at therapeutic concentrations. | hres.caeuropa.eunovartis.com |
| Biliary Excretion | Excretion Pathway | Major route of elimination (80-90% of dose). | hres.caeuropa.eu |
| Efflux Transporters | Substrate | Identified as a substrate for BCRP. | nih.gov |
Applications of Entacapone 3 Sulfate Sodium Salt in Biomedical Research
Use as a Chemical Probe for Sulfotransferase and Other Enzyme Activity Studies
There is currently no published scientific literature indicating that Entacapone-3'-sulfate sodium salt is used as a chemical probe for studying sulfotransferase (SULT) or other enzyme activities.
In biomedical research, chemical probes are small molecules used to study and manipulate the function of proteins and biological pathways. For sulfotransferases, research often employs general substrates or photoaffinity ligands to characterize enzyme activity. Sulfation is a critical metabolic pathway that involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, a reaction catalyzed by SULT enzymes. nih.govresearchgate.net Studies on SULT activity often use model substrates like p-nitrophenol or utilize radiolabeled PAPS to track enzymatic function. nih.govnih.gov While Entacapone-3'-sulfate is a product of SULT activity, it has not been developed or utilized as a tool to probe the function of these enzymes.
Role as an Internal Standard or Reference Compound in Bioanalytical Assays
A review of bioanalytical methods for the quantification of entacapone (B1671355) and its metabolites does not show evidence of this compound being used as an internal standard or reference compound.
Investigation of its Potential as a Biomarker of Entacapone Exposure or Metabolic Status
This compound has not been a focus of investigation as a potential biomarker for entacapone exposure or metabolic status. Research into biomarkers for entacapone's therapeutic effect has centered on a different metabolite.
The primary mechanism of entacapone involves the inhibition of COMT, which prevents the conversion of levodopa (B1675098) to 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD). drugbank.comnih.govhres.ca Consequently, plasma levels of 3-OMD are markedly decreased following entacapone administration. nih.gov This reduction in 3-OMD levels serves as a direct pharmacodynamic marker of COMT inhibition and the clinical efficacy of entacapone. nih.gov As this provides a robust and mechanistically-linked biomarker, there has been little impetus to explore other metabolites, such as the sulfate (B86663) conjugate, for this purpose.
Contribution to Understanding General Drug Metabolism and Disposition Pathways
The identification of Entacapone-3'-sulfate as a metabolite contributes significantly to the comprehensive understanding of entacapone's biotransformation and disposition. The parent drug, entacapone, is almost completely metabolized before excretion, with very little of the unchanged drug found in urine. drugbank.comnih.gov
The primary metabolic pathways for entacapone are:
Isomerization: Conversion to its (Z)-isomer. nih.gov
Glucuronidation: Direct conjugation of the parent entacapone and its (Z)-isomer to form glucuronides. nih.govnih.gov This is considered the main metabolic pathway. nih.gov
The formation of Entacapone-3'-sulfate demonstrates that sulfation is an active, albeit less predominant, metabolic route for entacapone. Like glucuronidation, sulfation is a Phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion from the body. The presence of a catechol group (two adjacent hydroxyl groups on a phenyl ring) in entacapone's structure makes it a substrate for both glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.govnih.gov The existence of this sulfated metabolite confirms the involvement of the SULT enzyme system in the clearance of entacapone, providing a more complete map of its metabolic fate.
| Metabolic Pathway | Enzyme Family | Resulting Metabolite Type | Relevance to Entacapone |
|---|---|---|---|
| Isomerization | Isomerases | Geometric Isomer ((Z)-entacapone) | Primary metabolic step nih.gov |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide Conjugates | Main conjugation pathway for entacapone and its isomer nih.govnih.gov |
| Sulfation | Sulfotransferases (SULTs) | Sulfate Conjugates (e.g., Entacapone-3'-sulfate) | Confirms an additional Phase II metabolic route for entacapone clearance |
Utility in Pharmacological Research Beyond COMT Inhibition (if applicable)
Currently, there is no evidence from published research to suggest that this compound has any pharmacological utility beyond its role as a metabolite of entacapone. Metabolites of drugs are generally less active than the parent compound, and often, conjugation reactions like sulfation are detoxification pathways that prepare the molecule for excretion. Research has focused almost exclusively on the pharmacological effects of the parent drug, entacapone, as a peripheral COMT inhibitor. hres.caeuropa.eu Therefore, no pharmacological applications for its sulfated metabolite have been identified or explored.
Conclusion and Future Perspectives on Entacapone 3 Sulfate Sodium Salt Research
Summary of Key Academic Findings on Entacapone-3'-sulfate Sodium Salt
A diligent search of academic and scientific databases yields minimal specific findings for this compound. The compound is commercially available from specialized chemical suppliers, indicating its use primarily as a laboratory reference standard for metabolic studies or as a potential impurity marker in the synthesis of Entacapone (B1671355).
The literature on Entacapone metabolism focuses on other derivatives. Key findings on related Entacapone metabolites include:
Isomerization: Entacapone (E-isomer) is converted to its main plasma metabolite, the (Z)-isomer derpharmachemica.com.
Glucuronidation: Both the parent compound and its (Z)-isomer undergo extensive glucuronidation, forming inactive conjugates that are excreted nih.govdrugbank.com. About 95% of the drug excreted in urine is in the form of glucuronide conjugates nih.gov.
Excretion: Approximately 80-90% of an Entacapone dose is eliminated through feces, with the remainder excreted in urine derpharmachemica.com.
No peer-reviewed studies were identified that detail the isolation, characterization, or pharmacological activity of this compound from biological matrices.
Unresolved Questions and Knowledge Gaps in the Research Landscape
The current state of research leaves fundamental questions about this compound unanswered. The primary knowledge gap is whether this compound is a significant metabolite in humans or other species.
Key unresolved questions include:
Metabolic Significance: Does the sulfation of Entacapone occur to any significant extent in vivo? What specific sulfotransferase (SULT) enzymes might be responsible for this biotransformation?
Pharmacological Activity: Is this compound pharmacologically active? Does it inhibit catechol-O-methyltransferase (COMT) or have any off-target effects? The glucuronide conjugates of Entacapone are known to be inactive, but the activity of a potential sulfate (B86663) conjugate is unknown nih.gov.
Pharmacokinetics: If formed, what are the absorption, distribution, metabolism, and excretion (ADME) properties of this metabolite?
Clinical Relevance: Does the formation of this metabolite, if any, have any clinical implications for the efficacy or safety profile of Entacapone?
Directions for Future Academic and Methodological Research on the Chemical Compound
Given the significant knowledge gaps, future research should begin with foundational studies to ascertain the existence and relevance of this compound.
Future Academic Research Directions:
In Vitro Metabolic Profiling: Conduct comprehensive in vitro studies using human liver microsomes, hepatocytes, and a panel of recombinant sulfotransferase enzymes to determine if Entacapone-3'-sulfate is formed and to identify the specific enzymes involved.
In Vivo Metabolite Identification: Perform detailed pharmacokinetic studies in animal models and human subjects, using high-resolution mass spectrometry to screen for the presence of Entacapone-3'-sulfate in plasma, urine, and feces.
Chemical Synthesis and Characterization: Develop and publish a robust, scalable synthesis for this compound to provide a certified reference standard for analytical and biological studies. This would involve full characterization using techniques like NMR, IR, and mass spectrometry.
Pharmacological Screening: Once a standard is available, the compound should be screened for its inhibitory activity against COMT and other relevant enzymes to determine if it is an active or inactive metabolite.
Future Methodological Research Directions:
Development of Analytical Methods: Create and validate sensitive and specific analytical methods, such as LC-MS/MS, for the quantification of this compound in various biological matrices. The difficulty in obtaining standards for glucuronide metabolites highlights the need for robust synthesis and analytical methods for all potential metabolites eurasianjournals.com.
Stability Studies: Investigate the stability of the synthesized sulfate conjugate under various conditions to ensure accurate handling and analysis in future studies.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Entacapone-3'-sulfate Sodium Salt in laboratory settings?
- Methodology : Synthesis typically involves sulfation of Entacapone using sulfating agents (e.g., sulfur trioxide complexes) under controlled pH and temperature. Post-reaction, sodium salt formation is achieved via neutralization with sodium hydroxide.
- Key Steps :
Confirm solubility of intermediates using water or polar solvents (e.g., ethanol) .
Purify via recrystallization or column chromatography.
Validate purity using HPLC or NMR, referencing standards like TRC E558530 (CAS 158069-72-8) .
Q. How can researchers classify this compound’s solubility for experimental design?
- Procedure : Test solubility in water, ethanol, and dimethyl sulfoxide (DMSO) at 25°C. Classify as "soluble" if >1 g dissolves in 10 mL solvent.
- Reference : Follow solubility testing frameworks for salts, as outlined in standard chemistry curricula (e.g., Form 4 learning outcomes) .
Q. What analytical techniques are recommended for confirming the identity of this compound?
- Methods :
- HPLC-MS : To verify molecular weight and sulfate group presence.
- Ion Chromatography : For sulfate ion quantification .
- FTIR : Confirm sulfonate (-SO₃⁻) stretching bands at 1050–1200 cm⁻¹.
Advanced Research Questions
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Approach :
Standardize reaction conditions (temperature, pH, stoichiometry).
Implement QC protocols:
- Peptide Content Analysis : For salt-to-free acid ratio .
- Thermogravimetric Analysis (TGA) : Monitor residual solvents.
Use statistical tools (e.g., ANOVA) to analyze variability .
Q. What experimental strategies resolve contradictions in this compound’s stability data under varying pH conditions?
- Protocol :
Conduct accelerated degradation studies at pH 2–12 (HCl/NaOH buffers, 40°C).
Monitor degradation products via LC-MS and compare with stability-indicating assays.
Apply Arrhenius kinetics to predict shelf-life .
- Critical Note : Sulfate esters are prone to hydrolysis in acidic conditions; ensure buffers are freshly prepared .
Q. How can researchers optimize this compound’s detection limits in biological matrices?
- Method :
- Sample Prep : Use solid-phase extraction (SPE) with ion-exchange cartridges to isolate the compound from plasma/urine.
- Instrumentation : Couple UPLC with tandem MS (LOQ < 1 ng/mL).
- Validation : Include matrix-matched calibration curves to account for ion suppression .
Data Interpretation and Validation
Q. How should researchers analyze conflicting data on this compound’s hygroscopicity?
- Steps :
Perform dynamic vapor sorption (DVS) experiments at 25°C and 40–90% relative humidity.
Compare with Karl Fischer titration for water content.
Use X-ray diffraction (XRD) to detect hydrate formation .
Q. What are the best practices for cross-validating quantitative results across multiple labs?
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
